Product packaging for Beryllium hydroxide(Cat. No.:CAS No. 13327-32-7)

Beryllium hydroxide

Cat. No.: B083514
CAS No.: 13327-32-7
M. Wt: 43.027 g/mol
InChI Key: WPJWIROQQFWMMK-UHFFFAOYSA-L
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Description

Historical Context of Beryllium Hydroxide (B78521) Research

The discovery of beryllium dates back to 1798, when the French chemist Louis-Nicolas Vauquelin identified its oxide from the mineral beryl (B75158). epa.govchemicalbook.comnih.govebsco.com The isolation of the metallic element itself was achieved independently by Friedrich Wöhler and Antoine Bussy in 1828. epa.govchemicalbook.comebsco.com Early research into beryllium compounds naturally included the study of its hydroxide.

Initially, beryllium and its salts were noted for their sweet taste, leading to the name "glucinium" (from Greek glykys, meaning sweet), which is still used in some French chemical literature. epa.govnih.gov However, the scientific community officially adopted the name "beryllium" in 1957. epa.govnih.gov The amphoteric nature of beryllium hydroxide, its ability to react with both acids and bases, was a key early finding that distinguished beryllium from other alkaline earth metals. epa.govchemguide.co.uksamaterials.com This unique characteristic is attributed to the high charge-to-radius ratio of the beryllium ion. epa.gov

Industrial production of beryllium began in 1916, and with it, a deeper investigation into its compounds, including the hydroxide, became necessary. chemicalbook.com this compound emerged as a crucial intermediate in the extraction of beryllium metal from its primary ores, beryl (3BeO·Al₂O₃·6SiO₂) and bertrandite (Be₄Si₂O₇(OH)₂). wikipedia.orgepa.gov Various extraction processes were developed, such as the fluoride (B91410) process and the sulfate (B86663) process, both of which involve the precipitation of this compound as a key step in purification. nih.govnih.govchemicalbook.com

Significance in Inorganic Chemistry and Advanced Materials Science

This compound's importance in inorganic chemistry stems primarily from its amphoteric character. chemguide.co.ukaskfilo.comvedantu.comdoubtnut.com It reacts with acids to form beryllium salts and with strong alkalis to form beryllate complexes, such as the tetrahydroxoberyllate ion [Be(OH)₄]²⁻. chemguide.co.uk This behavior is a classic example of the diagonal relationship in the periodic table, where beryllium shows similarities to aluminum. nih.gov

In the field of advanced materials science, this compound serves as a vital precursor for the production of beryllium oxide (BeO), also known as beryllia. echemi.comdataintelo.comgnaxel.ru Beryllium oxide is a high-performance ceramic material with a unique combination of high thermal conductivity and excellent electrical insulation properties. gnaxel.rusamaterials.com This makes it invaluable for applications in electronics, such as in substrates for high-power electronic circuits and thermal management systems. echemi.comdataintelo.com The properties of the final BeO ceramic are significantly influenced by the characteristics of the initial this compound, including its polymorphic form.

Furthermore, this compound is the starting material for producing beryllium metal and its alloys. nih.govdataintelo.comontosight.aichemicalbook.com Beryllium-copper alloys, for instance, are known for their high strength, conductivity, and non-magnetic properties, finding use in aerospace, defense, and electronics industries. dataintelo.comontosight.aicopper.org The demand for lightweight, high-strength materials in sectors like aerospace and defense continues to drive the importance of this compound as a foundational compound. dataintelo.comontosight.ai

Research Findings and Data

This compound exists in different forms, primarily an amorphous, gel-like α-form and a more stable, crystalline β-form. wikipedia.org The α-form is what initially precipitates from a beryllium salt solution upon the addition of an alkali. wikipedia.org With aging or boiling, it converts to the rhombic β-form. wikipedia.org

Table 1: Properties of this compound Forms

Property α-Beryllium Hydroxide β-Beryllium Hydroxide
Appearance Amorphous gel-like substance Crystalline solid chemicalbook.com
Structure Amorphous Orthorhombic chemicalbook.com or Tetragonal nih.govchemicalbook.com
Solubility in Water Slightly soluble nih.gov Insoluble nih.gov
Solubility in Acids Soluble nih.govchemicalbook.com Soluble nih.govchemicalbook.com
Solubility in Alkalis Soluble nih.gov Soluble nih.gov

| Surface Area | High (200–300 m²/g) | Lower |

Table 2: Common Synthesis Reactions for this compound

Reactants Products Description
Beryllium sulfate (BeSO₄) + Sodium hydroxide (NaOH) This compound (Be(OH)₂) + Sodium sulfate (Na₂SO₄) A common industrial method involving precipitation from a beryllium salt solution.
Beryllium chloride (BeCl₂) + Sodium hydroxide (NaOH) This compound (Be(OH)₂) + Sodium chloride (NaCl) Another precipitation method used in synthesis. ontosight.ai
Beryl ore processing This compound (Be(OH)₂) Involves complex extraction processes, such as the sinter or melt method, followed by chemical treatments to precipitate the hydroxide. epa.govchemicalbook.com

The thermal decomposition of this compound to beryllium oxide is a key industrial process. echemi.comgnaxel.ru The temperature of this calcination process has a significant impact on the properties of the resulting beryllium oxide. epa.gov

Table 3: Chemical Reactions of this compound

Reactant Product(s) Reaction Type
Hydrochloric acid (HCl) Beryllium chloride (BeCl₂) + Water (H₂O) Acid-base neutralization askfilo.com
Sulfuric acid (H₂SO₄) Beryllium sulfate (BeSO₄) + Water (H₂O) Acid-base neutralization
Sodium hydroxide (NaOH) Sodium tetrahydroxoberyllate (Na₂[Be(OH)₄]) Amphoteric reaction (acting as an acid) chemguide.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeH2O2 B083514 Beryllium hydroxide CAS No. 13327-32-7

Properties

CAS No.

13327-32-7

Molecular Formula

BeH2O2

Molecular Weight

43.027 g/mol

IUPAC Name

beryllium;dihydroxide

InChI

InChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2

InChI Key

WPJWIROQQFWMMK-UHFFFAOYSA-L

SMILES

[Be+2].[OH-].[OH-]

Canonical SMILES

[Be+2].[OH-].[OH-]

Origin of Product

United States

Synthesis and Preparation Methodologies for Beryllium Hydroxide

Industrial-Scale Synthesis of Beryllium Hydroxide (B78521)

The commercial production of beryllium hydroxide begins with the extraction of beryllium from its primary minerals, beryl (B75158) (Be₃Al₂(SiO₃)₆) and bertrandite (Be₄Si₂O₇(OH)₂). The choice of extraction process largely depends on the ore type.

Sulfate (B86663) Process Approaches

The sulfate process is a common method for extracting beryllium from its ores, particularly beryl. This process involves heating the ground ore to high temperatures to facilitate the subsequent chemical reactions.

A typical sulfate process involves the following steps:

Roasting: The beryl ore is melted at approximately 1650°C and then rapidly cooled with water. This thermal shock shatters the mineral structure, making it more amenable to acid leaching. chemicalbook.com

Sulfuric Acid Leaching: The quenched material is then treated with concentrated sulfuric acid at temperatures between 250 and 300°C. chemicalbook.com This step dissolves the beryllium and aluminum components of the ore, forming water-soluble sulfates, primarily beryllium sulfate (BeSO₄) and aluminum sulfate (Al₂(SO₄)₃). chemicalbook.com

Purification and Precipitation: The resulting solution, containing beryllium and aluminum sulfates, undergoes a series of purification steps. Aqueous ammonia (B1221849) is added to the solution to precipitate aluminum hydroxide, which is less soluble than this compound at a controlled pH. chemicalbook.com After the removal of aluminum and other impurities, this compound is precipitated from the solution. chemicalbook.com

Another approach within the sulfate process involves the fusion of beryl ore with reagents like potassium sulfate (K₂SO₄). ekb.eg The mixture is heated, and the resulting mass is leached with water. The beryllium is then extracted from the sulfate solution using solvent extraction techniques with agents like trioctylamine (B72094) (TOA). ekb.egresearchgate.net Finally, this compound is precipitated from the strip solution by adjusting the pH, typically to around 9, with a base such as sodium hydroxide. ekb.egresearchgate.net

Fluoride (B91410) Process Methodologies

The fluoride process offers an alternative route for beryllium extraction and is noted for its economic advantages and versatility. osti.gov This process preferentially attacks the beryllium in the ore. osti.gov

Key steps in the fluoride process include:

Sintering: Beryl ore is mixed with sodium fluorosilicate and soda and heated to around 770°C. chemicalbook.com This reaction forms sodium fluoroberyllate (Na₂BeF₄), aluminum oxide, and silicon dioxide. chemicalbook.com

Leaching and Precipitation: The sodium fluoroberyllate is water-soluble and is leached from the sintered mass. This compound is then precipitated from this solution by adding sodium hydroxide. chemicalbook.com

Conversion to Beryllium Fluoride: The obtained this compound is then converted to ammonium (B1175870) beryllium fluoride by reacting it with ammonium bifluoride. google.com This product is subsequently purified. taylorandfrancis.com

A crucial aspect of the fluoride process is the conversion of purified this compound to beryllium fluoride (BeF₂), which is a precursor for the production of beryllium metal. This is achieved by reacting the hydroxide with ammonium bifluoride to form ammonium beryllium fluoride, which is then thermally decomposed to yield high-purity beryllium fluoride. google.com

Laboratory Synthesis and Controlled Formation of this compound

In a laboratory setting, this compound is typically prepared by precipitating it from a solution of a beryllium salt. This method allows for greater control over the purity and physical characteristics of the final product.

Precipitation from Beryllium Salt Solutions

The most common laboratory method for synthesizing this compound is the addition of a base to a solution of a beryllium salt, such as beryllium sulfate, beryllium chloride, or beryllium nitrate (B79036). The addition of an alkali, like sodium hydroxide or ammonium hydroxide, to a beryllium salt solution results in the formation of a gelatinous precipitate of this compound. nih.gov The purity of the starting beryllium salt is crucial for obtaining high-purity this compound. For instance, precipitation from a pure beryllium acetate (B1210297) solution can yield a high-quality product. nih.gov

The general reaction can be represented as: Be²⁺(aq) + 2OH⁻(aq) → Be(OH)₂(s)

Factors Influencing Precipitation Morphology and Purity

Several factors can significantly influence the characteristics of the precipitated this compound, including its morphology, crystallinity, and purity.

FactorInfluence on this compound Precipitation
pH The pH of the solution is a critical parameter. Precipitation of this compound typically begins as the pH becomes slightly basic. nih.gov Precise pH control is necessary to ensure complete precipitation of beryllium while minimizing the co-precipitation of impurities. For example, in the presence of aluminum, the pH must be carefully managed to selectively precipitate aluminum hydroxide before precipitating this compound. chemicalbook.com Within a pH range of 5 to 8, beryllium tends to form insoluble hydroxides. who.int
Temperature Temperature can affect the crystal structure and particle size of the precipitate. Aging the initially formed gelatinous precipitate can lead to the formation of more stable crystalline forms. nih.gov For instance, an initial slimy, gelatinous form can transform into a metastable tetragonal crystalline form upon aging, which eventually converts to a more stable orthorhombic form. nih.gov Calcination temperature of the resulting this compound also influences the properties of the subsequently formed beryllium oxide. who.int
Aging Time The duration for which the precipitate is allowed to age in the mother liquor can influence its crystallinity and filterability. Freshly precipitated this compound is often gelatinous and difficult to filter. Aging allows the particles to grow and become more crystalline, improving their handling characteristics. nih.gov

Advanced Purification Strategies for this compound

Achieving the high purity required for nuclear and aerospace applications often necessitates advanced purification techniques for the initially produced this compound.

One significant purification method is solvent extraction . In this process, crude this compound is dissolved in a suitable solution, such as ammonium bicarbonate, and then contacted with an organic solvent containing a specific extractant. tandfonline.comtandfonline.com For example, a quaternary ammonium compound in a hydrocarbon diluent can be used to selectively extract beryllium. tandfonline.comtandfonline.com The beryllium is then stripped from the organic phase and precipitated as a high-purity this compound. tandfonline.comtandfonline.com The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can further enhance the separation from metallic impurities by sequestering them in the aqueous phase. tandfonline.comtandfonline.comcnea.gob.ar

Another strategy involves converting the impure this compound into a different compound that can be more easily purified. For example, this compound can be reacted with sulfuric acid to form beryllium sulfate. google.comgoogle.com Impurities can then be removed from the beryllium sulfate solution through controlled precipitation at different pH values before the purified this compound is re-precipitated. google.com

Solvent Extraction Techniques

Solvent extraction represents a significant hydrometallurgical route for the purification of beryllium, enabling the production of high-purity this compound from impure starting materials. These techniques selectively transfer beryllium ions from an aqueous phase to an organic phase, leaving impurities behind.

Using Quaternary Alkylammonium Carbonate

A notable process has been developed for upgrading crude this compound to high-purity compounds by dissolving the impure material in an ammonium bicarbonate solution. tandfonline.comtandfonline.com This aqueous solution is then subjected to extraction with a quaternary ammonium compound, such as Adogen 464, dissolved in a hydrocarbon diluent like diethylbenzene. tandfonline.com To prevent the formation of a third phase at desired concentrations of the extractant, a modifier like tridecanol (B155529) is often added. tandfonline.com

The beryllium is extracted into the organic phase, which is then scrubbed with a dilute ammonium bicarbonate solution to remove entrained impurities. tandfonline.com Subsequently, the beryllium is recovered from the solvent extract by stripping it with a concentrated ammonium bicarbonate solution. tandfonline.com The final, pure this compound is precipitated from this strip solution by heating, which volatilizes ammonia and carbon dioxide. tandfonline.comtandfonline.com These gases can be recovered and recycled, adding to the process's efficiency. tandfonline.com The addition of small amounts of ethylenediaminetetraacetic acid (EDTA) to the process solutions enhances the separation from metallic contaminants. tandfonline.comtandfonline.com

Key Parameters for Beryllium Extraction with Quaternary Alkylammonium Carbonate
ParameterCondition/ReagentPurposeReference
Aqueous FeedCrude Be(OH)₂ dissolved in Ammonium BicarbonateTo bring beryllium into a soluble form for extraction. tandfonline.com
Extractant0.55 N Adogen 464 in 95% diethylbenzene-5% tridecanolTo selectively extract beryllium into the organic phase. tandfonline.com
Scrub Solution0.2 M NH₄HCO₃ solutionTo remove impurities from the loaded organic phase. tandfonline.com
Stripping AgentConcentrated Ammonium Bicarbonate or 3 M (NH₄)₂CO₃To recover beryllium from the organic phase. tandfonline.com
Precipitation MethodHeating the strip solution to volatilize NH₃ and CO₂To precipitate pure Be(OH)₂. tandfonline.com
Beryllium Recovery>99.8%Efficiency of the extraction process. tandfonline.com

Using Acetylacetone-EDTA

Another effective solvent extraction procedure for producing high-purity this compound involves the use of acetylacetone (B45752) (HX) and ethylenediaminetetraacetic acid (EDTA). tandfonline.comtandfonline.comcnea.gob.ar In this method, the this compound starting material is dissolved in acetylacetone, forming beryllium acetylacetonate (B107027) (BeX₂), which is soluble in an organic solvent like carbon tetrachloride or chloroform. tandfonline.comcnea.gob.ar

The organic phase containing the beryllium complex is then scrubbed with an aqueous solution of EDTA. tandfonline.com EDTA acts as a sequestering or masking agent, forming stable, water-soluble complexes with metallic impurities, thereby retaining them in the aqueous phase. tandfonline.comresearchgate.netfas.org After scrubbing, the purified beryllium is stripped from the organic phase using nitric acid. tandfonline.com The resulting aqueous beryllium nitrate solution is then treated with gaseous ammonia to precipitate a granular, easily filterable this compound. tandfonline.com This process has been demonstrated on a kilogram scale, yielding a product with very low levels of metallic impurities. tandfonline.comtandfonline.com

Summary of the Acetylacetone-EDTA Purification Process
Process StepReagents/ConditionsOutcomeReference
DissolutionAcetylacetone (HX) and Carbon TetrachlorideFormation of BeX₂ in the organic phase. tandfonline.com
Impurity Removal (Scrubbing)Aqueous (NH₄)₂H₂Y (EDTA) solution at pH ≈ 5Metallic impurities are complexed by EDTA and removed in the aqueous phase. tandfonline.com
Stripping4.8 M Nitric AcidPurified beryllium is transferred back to an aqueous phase as Be(NO₃)₂. tandfonline.com
PrecipitationGaseous ammoniaPrecipitation of granular Be(OH)₂. tandfonline.com
Product Yield≈ 85%The overall yield of high-purity this compound. tandfonline.com

Impurity Separation Methodologies

The production of high-purity this compound is fundamentally a process of separating beryllium from a host of impurities originating from the ore. Solvent extraction techniques are inherently methods of impurity separation.

In the quaternary alkylammonium carbonate process, the primary separation occurs during the extraction step. However, the effectiveness is significantly enhanced by the addition of EDTA, which complexes with contaminants and prevents them from being co-extracted with the beryllium. tandfonline.com A small-scale demonstration of this process, starting with a beryllium sulfate solution containing 20 different metal contaminants, resulted in a beryllium oxide product with no detectable metallic impurities. tandfonline.com The main remaining impurities were the metalloids silicon and boron. tandfonline.com

The acetylacetone-EDTA method is specifically designed for impurity removal. EDTA's role as a masking agent is crucial; it selectively binds with impurity cations, such as Na+, Mg2+, Al3+, Fe3+, and Cu2+, keeping them in the aqueous scrub solution while the beryllium acetylacetonate remains in the organic phase. tandfonline.comtandfonline.com This method has proven highly effective, reducing a starting contamination level of 1000 parts per million (ppm) for several metals to less than 5 ppm in the final product. tandfonline.comtandfonline.com

Other methodologies for impurity separation prior to or during this compound precipitation have also been developed. One such process involves treating an aqueous solution of a beryllium salt with a precipitate of zinc hydroxide in the presence of fluoride ions. google.com This step is performed at a pH lower than that required for this compound precipitation and is effective at removing impurities like silicon, manganese, and phosphorus. google.com Following the removal of the zinc hydroxide precipitate containing the impurities, the pH of the solution is raised to precipitate the purified this compound. google.com

For bertrandite ores, a commercial process involves leaching with sulfuric acid, followed by solvent extraction using di(2-ethylhexyl)phosphoric acid (DEHPA) in kerosene. google.comnih.gov After stripping beryllium from the organic phase with aqueous ammonium carbonate, the solution is heated to first precipitate iron and aluminum hydroxides, followed by the precipitation of basic beryllium carbonate, and finally, upon further heating, this compound. google.comnih.gov

Effectiveness of Impurity Separation Methods
MethodKey ReagentsTarget ImpuritiesResulting Purity/Impurity LevelReference
Quaternary Alkylammonium Carbonate with EDTAAdogen 464, NH₄HCO₃, EDTA20 metal contaminants including Th, U, Zr, Eu, MoNo detectable metal impurities in the final BeO product. Metalloid impurities (Si, B) at 60 ppm. tandfonline.com
Acetylacetone-EDTA ExtractionAcetylacetone, EDTA, Nitric Acid, AmmoniaNa+, Mg²⁺, B(III), Cu²⁺, Al³⁺, Fe³⁺, Cr³⁺Total detectable metallic impurities <5 ppm. Individual impurities like Al, Ca, Cu, Fe, Mg, Si were all below 13 ppm. tandfonline.comcnea.gob.ar
Zinc Hydroxide PrecipitationZinc Hydroxide, Fluoride ionsSilicon, Manganese, PhosphorusReduces silicon content to 50 ppm or less. google.com
SX-Carbonate ProcessDEHPA, Ammonium Carbonate, HeatIron, AluminumIron and aluminum are precipitated as hydroxides prior to this compound precipitation. google.comnih.gov

Structural Characterization and Polymorphism of Beryllium Hydroxide

Polymorphic Forms: Characterization of Behoite (β-Be(OH)₂) and Clinobehoite (α-Be(OH)₂)

Beryllium hydroxide (B78521) presents primarily in two crystalline polymorphic forms, the beta-polymorph known as behoite and the alpha-polymorph, clinobehoite. handbookofmineralogy.orgmindat.org

Behoite (β-Be(OH)₂) is the more common of the two natural forms. wikipedia.org It crystallizes in the orthorhombic system, specifically in the disphenoidal class (222) with a P2₁2₁2₁ space group. handbookofmineralogy.orgmindat.org This structure is isostructural with zinc hydroxide, Zn(OH)₂. wikipedia.org The mineral can be found in various locations, including granite pegmatites in Texas, USA, altered volcanic tuff in Utah, USA, and in nepheline syenite at Mont Saint-Hilaire, Canada. handbookofmineralogy.org

Clinobehoite (α-Be(OH)₂) is a rarer, monoclinic polymorph of beryllium hydroxide. mindat.orgwikipedia.org It belongs to the sphenoidal class (2) and has a P2₁ space group. mindat.orghandbookofmineralogy.org It was first identified in desiliconized pegmatites in the Ural Mountains of Russia. mindat.orgwebmineral.com

Both polymorphs are typically colorless or white. mindat.orgmindat.org Behoite can also appear as pale pink or gray. mindat.org

Amorphous States and Transformation Mechanisms

In addition to its crystalline forms, this compound can exist in an amorphous, gelatinous state, often referred to as the α-form. wikipedia.org This amorphous phase is typically the initial precipitate when an alkali is added to a beryllium salt solution. wikipedia.org

The transformation from the amorphous state to a crystalline one is a key aspect of this compound's chemistry. Upon standing or boiling, the amorphous gel transforms into the more stable, crystalline β-form (behoite). wikipedia.org This process is a type of crystallization from an amorphous precursor, a phenomenon also observed in various biomineralization and materials synthesis processes. mdpi.com The transformation can be influenced by factors such as temperature and the presence of certain ions, which can affect the dissolution and reprecipitation or solid-state reorganization pathways. mdpi.com

Studies on the calcination of this compound to beryllium oxide (BeO) have shown that at lower temperatures (below 800°C), the resulting BeO can behave like an amorphous material. tandfonline.com This suggests that the initial decomposition product retains a degree of disorder from the hydroxide precursor. The transition to a more crystalline BeO structure is promoted by higher temperatures. tandfonline.com

Crystallographic Investigations: Unit Cell Parameters and Space Group Determinations

Crystallographic studies, primarily using X-ray diffraction, have provided detailed information about the unit cell dimensions and space groups of the this compound polymorphs. handbookofmineralogy.orgmindat.orgarizona.edu

Behoite (β-Be(OH)₂):

Crystal System: Orthorhombic handbookofmineralogy.orgmindat.org

Space Group: P2₁2₁2₁ handbookofmineralogy.orgmindat.org

Unit Cell Parameters:

a ≈ 4.530 - 4.64 Å mindat.orgarizona.eduwebmineral.com

b ≈ 4.621 - 7.05 Å mindat.orgarizona.eduwebmineral.com

c ≈ 7.0384 - 4.55 Å mindat.orgarizona.eduwebmineral.com

Clinobehoite (α-Be(OH)₂):

Crystal System: Monoclinic mindat.orghandbookofmineralogy.org

Space Group: P2₁ mindat.orghandbookofmineralogy.org

Unit Cell Parameters:

a ≈ 11.020 Å handbookofmineralogy.orgcrystallography.net

b ≈ 4.746 Å handbookofmineralogy.orgcrystallography.net

c ≈ 8.646 Å handbookofmineralogy.orgcrystallography.net

β ≈ 98.94° handbookofmineralogy.org

The table below provides a comparative overview of the crystallographic data for the two polymorphs.

PropertyBehoite (β-Be(OH)₂)Clinobehoite (α-Be(OH)₂)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) ~4.53 - 4.6411.020
b (Å) ~4.62 - 7.054.746
c (Å) ~4.55 - 7.0488.646
**β (°) **9098.94
Z (Formula units/cell) 412

Data sourced from multiple crystallographic studies. handbookofmineralogy.orgmindat.orgmindat.orghandbookofmineralogy.orgarizona.eduwebmineral.comcrystallography.net

Solid-State Coordination Geometry of Beryllium(II) in Hydroxide Structures

In its solid-state hydroxide structures, the beryllium(II) ion consistently exhibits a coordination number of four, adopting a tetrahedral geometry. wikipedia.orgvaia.comresearchgate.net This is a characteristic feature of beryllium's coordination chemistry, which is also observed in other compounds like beryllium oxide (BeO) and beryllium chloride (BeCl₂) in its solid, polymeric form. vaia.comwebelements.co.ukwikipedia.org

In both behoite and clinobehoite, each beryllium atom is surrounded by four oxygen atoms from the hydroxide groups, forming Be(OH)₄ tetrahedra. wikipedia.org These tetrahedra are linked at their corners, creating a three-dimensional framework. osti.gov This tetrahedral arrangement is a consequence of the small size and high charge density of the Be²⁺ ion, which favors strong, covalent-like bonds with four ligands. researchgate.netchemguide.co.uk

The structure of β-behoite is topologically equivalent to that of α-cristobalite (a polymorph of SiO₂), where Be²⁺ ions occupy the silicon positions and hydroxyl groups replace the bridging oxygen atoms. osti.gov

High-Pressure Polymorphism Studies

High-pressure studies on β-behoite have revealed the existence of a high-pressure polymorph, designated as γ-Be(OH)₂. osti.gov This phase transition occurs between 1.7 and 3.6 GPa. osti.gov

The γ-phase has an orthorhombic structure with the space group Fdd2. osti.gov At a pressure of 5.3(1) GPa, its unit cell parameters are a = 5.738(2) Å, b = 6.260(3) Å, and c = 7.200(4) Å. osti.gov The transition from the β-phase to the γ-phase is considered to be of a second-order nature, characterized by a negligible volume discontinuity and a reversible, displacive mechanism. osti.gov This transformation involves a rotation of the BeO₄ tetrahedra and a change in the hydrogen bonding network within the crystal structure. osti.gov

Hydrogen Bonding within this compound Structures

Hydrogen bonding plays a crucial role in the crystal structures of this compound. In these structures, the hydrogen atoms of the hydroxyl groups are not only covalently bonded to an oxygen atom but are also attracted to a neighboring oxygen atom, forming O-H···O hydrogen bonds. lsbu.ac.ukwikipedia.org

The high-pressure phase transition to γ-Be(OH)₂ is directly linked to changes in the hydrogen bond connectivity. osti.gov This highlights the importance of hydrogen bonding in determining the physical properties and phase stability of this compound under different pressure conditions.

Aqueous Solution Chemistry and Reactivity of Beryllium Hydroxide

Amphoteric Behavior and Acid-Base Equilibria

A defining characteristic of beryllium hydroxide (B78521) is its amphoterism, meaning it can act as both an acid and a base. askfilo.comvedantu.comwikipedia.org This dual reactivity sets it apart from the hydroxides of other Group 2 elements, which are typically basic. vedantu.comchemguide.co.uk

Reaction with Acids: In the presence of an acid, beryllium hydroxide behaves as a base. It reacts with acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to form the corresponding beryllium salt and water. askfilo.comwikipedia.orgchemguide.co.uk This reaction involves the neutralization of the hydroxide ions by the hydrogen ions from the acid, leading to the dissolution of the this compound precipitate. chemguide.co.uk

Be(OH)₂(s) + H₂SO₄(aq) → BeSO₄(aq) + 2H₂O(l) wikipedia.org

Be(OH)₂(s) + 2HCl(aq) → BeCl₂(aq) + 2H₂O(l) askfilo.com

Reaction with Bases: In the presence of a strong base, such as sodium hydroxide (NaOH), this compound acts as a Lewis acid, accepting hydroxide ions. askfilo.comchemguide.co.uk This reaction results in the formation of a soluble complex ion called the tetrahydroxoberyllate(II) ion, also referred to as the beryllate ion. wikipedia.orgchemguide.co.ukdoubtnut.com The dissolution of this compound in a basic solution is a clear indication of its acidic character. chemguide.co.uk

Be(OH)₂(s) + 2NaOH(aq) → Na₂Be(OH)₄ askfilo.comwikipedia.org

The equilibrium in an aqueous solution can be represented as a series of steps starting from the hydrated beryllium ion, [Be(H₂O)₄]²⁺. As hydroxide ions are added, a precipitate of this compound is formed. Further addition of a strong base leads to the dissolution of this precipitate, forming the tetrahydroxoberyllate(II) ion. chemguide.co.uk

The acid-base equilibria of this compound are complex and can be influenced by factors such as the crystalline form of the hydroxide and the specific acid or base used. nih.govacs.org The solubility product constant (Ksp) for this compound is very low, indicating its limited solubility in pure water. quora.comchemicalbook.comquora.com

Hydrolysis Processes and Formation of Hydroxo-Bridged Species (e.g., [Be₃(OH)₃(H₂O)₆]³⁺)

The high charge density of the Be²⁺ ion leads to significant polarization of the coordinated water molecules in the hydrated beryllium ion, [Be(H₂O)₄]²⁺. This polarization facilitates the loss of a proton (hydrolysis), making the aqueous solution of beryllium salts acidic. This hydrolysis is a key factor in the formation of various hydroxo-bridged polynuclear species.

Upon the addition of a base to a solution containing beryllium ions, a series of hydrolysis reactions occur, leading to the formation of not just the simple monomeric species but also more complex, polynuclear hydroxo-bridged cations. One of the most well-characterized of these species is the trimeric cation, [Be₃(OH)₃(H₂O)₆]³⁺ .

The formation of this trimeric species is a hallmark of beryllium's aqueous chemistry. In this ion, three beryllium atoms are linked by bridging hydroxide groups, forming a six-membered ring. Each beryllium atom is also coordinated to two water molecules, completing its tetrahedral coordination sphere. The structure of this complex has been a subject of significant study.

Complexation Chemistry of Beryllium(II) in Aqueous Solutions

The beryllium(II) ion, due to its small ionic radius and high charge, readily forms stable complexes with a wide variety of ligands in aqueous solutions. This complexation chemistry is crucial in understanding its behavior in biological and environmental systems.

Complexation with Inorganic Ligands (e.g., fluoride (B91410), phosphonates, sulfate (B86663), chloride)

Beryllium(II) forms complexes with various inorganic ligands. The stability of these complexes is influenced by the nature of the ligand and the reaction conditions.

Fluoride: Fluoride ions form particularly stable complexes with beryllium, with the formation of species such as [BeF]⁺, [BeF₂], [BeF₃]⁻, and the very stable tetrafluoroberyllate anion, [BeF₄]²⁻. The high stability of the Be-F bond is a prominent feature of beryllium chemistry.

Phosphonates: Beryllium is known to interact with phosphonate-containing compounds.

Sulfate: Beryllium forms complexes with sulfate ions. For instance, beryllium sulfate is a known compound formed from the reaction of this compound with sulfuric acid. wikipedia.org

Chloride: While beryllium chloride can be formed, the interaction between Be²⁺ and Cl⁻ in aqueous solution is generally weaker compared to fluoride.

Complexation with Organic Ligands (e.g., carboxylates, hydroxy keto heterocycles, ethylenediaminetetraacetic acid)

Beryllium(II) also forms complexes with a diverse range of organic ligands, particularly those containing oxygen donor atoms.

Carboxylates: Beryllium interacts with carboxylate ligands. For example, it reacts with acetic acid. apchemsolutions.com

Hydroxy keto heterocycles: These types of organic molecules can act as effective chelating agents for beryllium.

Ethylenediaminetetraacetic acid (EDTA): EDTA is a powerful hexadentate chelating agent that forms a very stable complex with the beryllium ion. The formation of the [Be(EDTA)]²⁻ complex is a well-established reaction.

Chelate Effect in Beryllium(II) Complexation

The chelate effect is a significant thermodynamic principle in the complexation chemistry of beryllium(II). This effect describes the enhanced stability of a complex formed by a polydentate ligand (a chelating agent) compared to a complex formed by a series of corresponding monodentate ligands.

When a chelating ligand, such as EDTA, binds to the beryllium ion, it forms a ring structure. The formation of this chelate ring is entropically favored because multiple solvent molecules that were coordinated to the metal ion are released upon binding of a single chelating ligand molecule. This increase in entropy contributes to a more negative Gibbs free energy change for the complexation reaction, thus making the chelate complex significantly more stable. The small size of the Be²⁺ ion makes it particularly well-suited for chelation by ligands that can form five- or six-membered rings.

Stability Constants and Thermodynamic Parameters of Complex Formation

The stability of beryllium(II) complexes is quantified by their stability constants (or formation constants), which are equilibrium constants for the formation of the complex in solution. These constants provide a measure of the strength of the interaction between the beryllium ion and the ligand. Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of complex formation provide further insight into the nature of the bonding and the driving forces behind the complexation reaction.

The table below provides a summary of stability constants for some selected beryllium(II) complexes.

LigandComplexLog K₁Log β₂Log β₃Log β₄
Fluoride (F⁻)[BeF]⁺, [BeF₂], [BeF₃]⁻, [BeF₄]²⁻4.98.611.012.6
Hydroxide (OH⁻)[Be(OH)]⁺, [Be(OH)₂], [Be(OH)₃]⁻, [Be(OH)₄]²⁻8.616.120.821.8
Sulfate (SO₄²⁻)[Be(SO₄)]1.42.1
Acetate (B1210297) (CH₃COO⁻)[Be(CH₃COO)]⁺2.8

Note: The values presented are representative and can vary depending on the ionic strength and temperature of the solution.

Precipitation Kinetics and Mechanistic Studies

The precipitation of this compound (Be(OH)₂) is a critical step in various industrial processes, particularly in the extraction of beryllium from its ores, such as beryl (B75158) and bertrandite. wikipedia.orgiarc.fr After leaching the ore with acids to bring beryllium into an aqueous solution, the pH is adjusted to precipitate the hydroxide, separating it from other dissolved impurities. aqw.com.auresearchgate.netekb.eggoogle.com

The process typically involves adding a base, like sodium hydroxide or ammonia (B1221849), to a beryllium salt solution. google.comnih.gov This results in the formation of a white, voluminous, gelatinous precipitate of what is known as the α-form of this compound. wikipedia.orgnih.gov The exact nature of the precipitate is influenced by kinetic and mechanistic factors, including concentration, temperature, mixing method, and aging time. aqw.com.au

Upon standing or boiling, the initially amorphous or gel-like α-form undergoes a transformation. wikipedia.orgresearchgate.net It ages into a metastable tetragonal crystalline form, which, over a period of months, can convert to the more stable orthorhombic β-form. iarc.frnih.gov The β-form is desirable in industrial applications because it is granular, filters more easily, and tends to contain fewer impurities. researchgate.netgoogle.com The precipitation is carefully controlled; for instance, from a hot sodium beryllate solution, the orthorhombic form precipitates directly. iarc.fr

The precipitation of this compound is highly dependent on pH. It typically occurs in a pH range of 5.8 to 9.5. aqw.com.aunih.gov Studies show that at a pH above 5, beryllium ions begin to precipitate as Be(OH)₂. materials.internationalnih.gov In industrial processes, the pH is often raised to between 7.5 and 9.0 to ensure complete precipitation of the this compound. google.com The mechanism of formation involves the hydrolysis of aqueous beryllium species. In diluted sodium beryllate solutions, boiling promotes the hydrolysis reaction, leading first to the formation of a gel and subsequently to a suspension of crystalline Be(OH)₂. researchgate.net

Solubility Studies and Solubility Product (Ksp) Determinations

This compound is classified as a sparingly soluble compound in water. nih.govsolubilityofthings.com Its solubility is significantly influenced by the pH of the solution, demonstrating amphoteric behavior. wikipedia.orgsolubilityofthings.com It dissolves in both acidic solutions and in strong alkaline solutions. nih.gov

The solubility is at a minimum in the near-neutral to weakly alkaline pH range. Research has identified a solubility minimum at approximately pH 9.5. frontiersin.orgresearchgate.net In acidic conditions, solubility increases due to the formation of beryllium cations. solubilityofthings.com In highly alkaline solutions (e.g., concentrated sodium hydroxide), solubility increases due to the formation of soluble tetrahydroxoberyllate complexes, such as [Be(OH)₄]²⁻. aqw.com.auresearchgate.net

The solubility product constant (Ksp) quantifies the low solubility of this compound in water. The equilibrium for its dissolution is represented as:

Be(OH)₂(s) ⇌ Be²⁺(aq) + 2OH⁻(aq)

Various studies have determined the Ksp for Be(OH)₂, with reported values showing some variation. A fresh precipitate is noted to be more soluble in alkalis, but it "ages" quickly, becoming progressively less soluble. nih.gov

Reported Ksp ValueSource
6.92 x 10⁻²² wikipedia.org
7 x 10⁻²² accessengineeringlibrary.com
~1 x 10⁻²¹ (log K⁰sp ≈ –21.6) aqw.com.au

Recent thermodynamic assessments combining solubility data have determined a standard solubility constant (log *K°s,0) of 6.9 ± 0.4 for α-Be(OH)₂(cr), which corresponds to the reaction Be(OH)₂(cr) + 2H⁺ ⇌ Be²⁺ + 2H₂O. researchgate.net This highlights the complex hydrolysis and solution chemistry of beryllium, which involves various species like Be(OH)₂, Be(OH)₃⁻, and Be(OH)₄²⁻ in alkaline conditions. frontiersin.orgresearchgate.net

Surface Chemistry and Adsorption Phenomena

The surface of this compound particles can interact with and adsorb various ions and molecules from a solution. This is a key aspect of its environmental chemistry and its behavior in industrial processes. The process of adsorption involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. geoscienceworld.org

The sorption of beryllium itself onto various surfaces has been studied extensively. For instance, the uptake of Be(II) by materials like iron hydroxide-impregnated fibers and various metal oxide nanoparticles demonstrates the strong tendency of beryllium to adsorb. repec.orgnih.gov These studies often employ kinetic models to describe the rate of adsorption.

Research on the removal of beryllium ions from aqueous solutions using specific adsorbents has identified that the process often follows established kinetic models.

Kinetic ModelDescriptionApplicability to Beryllium Sorption
Pseudo-first-orderAssumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.Has been used to model beryllium sorption, though often provides a less accurate fit than the pseudo-second-order model. nih.gov
Pseudo-second-orderAssumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.Frequently provides the best fit for experimental data on beryllium sorption, indicating chemisorption as a key mechanism. materials.internationalnih.govresearchgate.net
Elovich ModelDescribes chemisorption on heterogeneous surfaces.Applied to describe the kinetics of gas chemisorption on beryllium oxide, a related compound. rsc.org

The surface of this compound itself, being a hydroxide, possesses surface hydroxyl groups (-OH). These groups can participate in surface complexation reactions, where ions from the solution bind to the surface. geoscienceworld.org The charge of the surface is pH-dependent; at low pH, the surface can become protonated and positively charged, while at high pH, it can deprotonate and become negatively charged, influencing the adsorption of cations and anions. geoscienceworld.org Studies on beryllium sorption onto other oxides, like CuO, confirm that Be(II) adsorbs by forming surface complexes with hydroxyl groups on the oxide surface. nih.gov It is plausible that similar mechanisms occur on the surface of Be(OH)₂ itself, where it can adsorb other metal ions or ligands present in the solution. This behavior is critical in understanding the transport and fate of beryllium and other contaminants in environmental and industrial systems where solid this compound is present. upenn.eduresearchgate.netnih.gov

Advanced Analytical Methodologies for Beryllium Hydroxide

Spectrometric Techniques for Beryllium Quantification

Spectrometric methods are the cornerstone of beryllium analysis, offering varying degrees of sensitivity and applicability depending on the concentration levels and sample complexity. mdpi.com Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are preferred for ultra-trace analysis, while others such as Flame Atomic Absorption Spectrometry (FAAS) are suitable for higher concentrations. nih.govnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for the detection and quantification of trace and ultra-trace elements, including beryllium. nih.govspectroscopyonline.com The method involves introducing a liquid sample into a high-temperature argon plasma (6,000–10,000 K), which atomizes and ionizes the sample. nih.gov These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. nih.gov

ICP-MS offers exceptional sensitivity and is considered one of the most powerful tools for quantifying beryllium at ultra-trace levels across diverse matrices, such as environmental and biological samples. nih.gov Its monoisotopic nature (⁹Be) and low mass-to-charge ratio mean that isobaric interferences are generally minimal. nih.gov However, several challenges exist in beryllium analysis using ICP-MS. Its high first ionization potential (9.3 eV) results in only about 70–75% of beryllium being ionized in a standard argon plasma. nih.gov Furthermore, as a very light element, its analysis can be complicated by space-charge effects within the ion beam. nih.gov Despite these challenges, ICP-MS can achieve extremely low detection limits. For instance, a method for analyzing 10-fold diluted human urine reported a limit of detection (LOD) of 0.3 parts per trillion (ppt) without requiring complex sample digestion. spectroscopyonline.comanalytik-jena.fr

Laser Ablation ICP-MS (LA-ICP-MS) is a variant that allows for the direct analysis of solid samples and is widely used in gemology for identifying beryllium in gemstones. nih.gov

Key Research Findings for ICP-MS in Beryllium Analysis

Parameter Finding Reference
Principle Atomization and ionization in high-temperature plasma, followed by mass-to-charge ratio separation. nih.gov
Sensitivity Highest sensitivity among spectrometric techniques for ultra-trace beryllium analysis. nih.govnih.gov
Challenges High first ionization potential (9.3 eV), space-charge effects for the light ⁹Be ion. nih.gov
LOD Example 0.3 ppt (B1677978) in 10-fold diluted human urine. spectroscopyonline.comanalytik-jena.fr

| Applications | Environmental monitoring, biological sample analysis (urine), gemology (LA-ICP-MS). | nih.govspectroscopyonline.com |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another robust technique for elemental analysis. nih.gov In ICP-OES, when atoms and ions are excited within the high-temperature plasma, they emit light at wavelengths characteristic to each element as they return to a lower energy state. nih.gov A spectrometer collects and separates this emitted light, and the intensity at each specific wavelength is measured to determine the concentration of the element in the sample. nih.gov

ICP-OES is effective for quantifying moderate to high concentrations of beryllium and can be used for lower levels when combined with a suitable separation and preconcentration method. nih.govrsc.org It is a widely adopted method due to its ability to perform simultaneous multi-element analysis with good sensitivity, often at the parts-per-billion (ppb) level. nih.gov For beryllium determination in water samples, emission lines at 234.861 nm, 313.042 nm, and 313.107 nm are commonly used, with the 234.861 nm line often proving to be the most suitable. rsc.org Research has demonstrated that ICP-OES coupled with ultrasonic nebulization can achieve a detection limit of 0.012 µg/L for beryllium in water. rsc.org

Performance Data for ICP-OES in Beryllium Analysis

Parameter Value/Finding Reference
Common Emission Lines 234.861 nm, 313.042 nm, 313.107 nm rsc.org
Reported Detection Limit 0.012 µg/L (in water with ultrasonic nebulization) rsc.org
Applicability Moderate to high concentrations; low levels with preconcentration. nih.gov

| Key Advantage | Simultaneous multi-element analysis capabilities. | nih.gov |

Atomic Absorption Spectrometry (AAS, FAAS, ETAAS)

Atomic Absorption Spectrometry (AAS) is a technique that measures the concentration of an element by detecting the absorption of light at a specific wavelength by free atoms in the gaseous state. mdpi.comscispace.com

Flame Atomic Absorption Spectrometry (FAAS) operates by introducing a sample solution into a flame to vaporize it and create free atoms. mdpi.com A light source, typically a hollow cathode lamp specific to the element being analyzed (e.g., beryllium), emits light that passes through the flame. mdpi.com The amount of light absorbed by the atoms is proportional to the element's concentration. mdpi.com FAAS is generally suitable for determining higher concentrations of beryllium. mdpi.comnih.gov The optimal concentration range is typically 50-2,000 µg/L, with a sensitivity of around 25 µg/L. nemi.gov A nitrous oxide-acetylene flame is commonly used for beryllium analysis at a wavelength of 234.9 nm. researchgate.netnmt.edu

Electrothermal Atomic Absorption Stremetry (ETAAS) , also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), offers significantly enhanced sensitivity compared to FAAS. mdpi.comnih.gov Instead of a flame, it uses a graphite tube that is electrically heated in stages to dry, ash, and finally atomize the sample at high temperatures. mdpi.comnih.gov This method is ideal for low-level beryllium quantification. mdpi.comnih.gov The performance of ETAAS can be further optimized through the use of chemical modifiers, which stabilize beryllium at higher temperatures, reduce matrix interferences, and enhance sensitivity. mdpi.comnih.gov Common modifiers include magnesium nitrate (B79036) (Mg(NO₃)₂) and palladium nitrate (Pd(NO₃)₂). mdpi.comnih.govnih.gov The use of Mg(NO₃)₂ as a modifier has been shown to be highly effective, allowing for an optimal thermal decomposition temperature of 1200 °C and achieving a limit of detection of 0.03 µg/L. nih.govresearchgate.net In another study, the detection limit for beryllium in water using ETAAS was found to be 0.005 µg/L. rsc.org

Comparison of AAS Techniques for Beryllium Analysis

Technique Atomizer Typical Application Modifiers Used Reported LOD Reference
FAAS Flame (Nitrous oxide-acetylene) Higher concentrations N/A 25 µg/L (sensitivity) nemi.gov

| ETAAS | Graphite Furnace | Low-level quantification | Mg(NO₃)₂, Pd(NO₃)₂ | 0.03 µg/L, 0.005 µg/L | nih.govrsc.orgresearchgate.net |

Molecular Fluorescence Spectroscopy (e.g., HBQS dye method)

Molecular fluorescence spectroscopy provides a highly sensitive method for the determination of ultra-trace levels of beryllium. acs.orgnih.gov This technique often relies on the formation of a highly fluorescent chelate complex between beryllium and a specific organic reagent. acs.org

A prominent example is the method using 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS). acs.orgosti.gov In this procedure, beryllium samples are first extracted, often using a dilute ammonium (B1175870) bifluoride solution. acs.orgacs.org The extracted beryllium then forms a complex with the HBQS dye. acs.org The unreacted HBQS dye fluoresces at a different wavelength (λmax ≈ 590 nm) than the Be-HBQS complex (λmax ≈ 475 nm), allowing for clear differentiation and quantification. acs.orgosti.gov

This method is notable for its extremely low detection limits, which can be less than 1 ng of beryllium per air filter or wipe sample, and in some cases, MDLs for Be of <0.01 ng/L have been achieved. acs.orgnih.gov The high sensitivity makes it particularly suitable for occupational hygiene applications, such as analyzing air filters and surface wipes to monitor workplace exposure. acs.orgacs.org The technique has been successfully applied to determine beryllium in high-fired BeO particles and geological reference materials. acs.orgacs.org

Research Findings for the HBQS Fluorescence Method

Parameter Description Reference
Reagent 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) acs.orgosti.gov
Extraction Medium Dilute ammonium bifluoride (NH₄HF₂) acs.orgacs.org
Fluorescence Maxima Be-HBQS complex: ~475 nm; Unreacted HBQS: ~590 nm acs.orgosti.gov
Detection Limit <1 ng Be per sample; <0.01 ng/L in solution acs.orgnih.gov

| Primary Application | Occupational and environmental sample analysis (air filters, wipes, soils) | acs.orgnih.gov |

Separation and Preconcentration Techniques

To achieve the ultra-low detection limits required for beryllium analysis in complex samples, spectrometric techniques are often coupled with separation and preconcentration steps. mdpi.com These steps serve to isolate the analyte from interfering matrix components and to increase its concentration before measurement. mdpi.com

Liquid-Liquid Extraction (e.g., single-drop microextraction, dispersive liquid-liquid microextraction, vesicle-mediated dispersive liquid-liquid microextraction)

Liquid-liquid extraction (LLE) is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net Traditional LLE methods, however, often require large volumes of hazardous organic solvents. mdpi.com In recent years, miniaturized LLE techniques have been developed to overcome these drawbacks, offering higher enrichment factors, reduced solvent consumption, and faster extraction times. mdpi.comresearchgate.net

Single-Drop Microextraction (SDME) is a miniaturized LLE method where a micro-drop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in an aqueous sample. nih.gov After a period of stirring, the analyte partitions into the organic drop, which is then retracted and analyzed. A study combining SDME with low-temperature electrothermal vaporization ICP-MS used benzoylacetone (B1666692) as both an extractant and chemical modifier for the determination of trace beryllium in biological samples. nih.gov This method achieved a detection limit of 0.12 pg/mL for beryllium with an enrichment factor of 160 after just 10 minutes of extraction. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a highly efficient microextraction technique based on a ternary solvent system. researchgate.net A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. at-spectrosc.comresearchgate.net This high surface area facilitates rapid partitioning of the analyte from the aqueous phase to the extraction solvent. Centrifugation is then used to separate the analyte-rich organic phase. Surfactant-assisted DLLME (SA-DLLME) is a variation where a surfactant acts as both an ion-pairing and dispersing agent. at-spectrosc.com For example, cetylpyridinium (B1207926) ammonium bromide (CPAB) has been used to form hydrophobic ion-pair complexes with anionic beryllium-oxalate species, which are then extracted into chloroform. at-spectrosc.com This method achieved a preconcentration factor of 25 and a detection limit of 1 pg/mL. at-spectrosc.com

Vesicle-Mediated Dispersive Liquid-Liquid Microextraction (VM-DLLME) is an advanced form of DLLME that utilizes vesicles, which are aggregates of surfactant molecules. mdpi.comresearchgate.net In one method, the anionic surfactant dioctyl sodium sulfosuccinate (B1259242) (AOT) was used as a dispersing agent, forming vesicles that entrap a hydrophobic beryllium-acetylacetonate complex. researchgate.netdeswater.com This complex is then extracted into a small volume of chloroform. deswater.com The combination of VM-DLLME with ETAAS has been shown to be exceptionally sensitive, achieving a preconcentration factor of 25 and a remarkable detection limit of 0.01 ng/L for beryllium in seawater. mdpi.comresearchgate.net

Comparison of Microextraction Techniques for Beryllium

Technique Principle Example Reagents Preconcentration Factor Reported LOD Reference
SDME-ICPMS Analyte partitions into a single organic micro-drop. Benzoylacetone (extractant) 160 0.12 pg/mL nih.gov
IP-SA-DLLME Ion-pair formation with a surfactant/disperser. CPAB, Oxalic acid, Chloroform 25 1 pg/mL at-spectrosc.com

| VM-DLLME-ETAAS | Entrapment of chelate in surfactant vesicles. | AOT, Acetylacetone (B45752), Chloroform | 25 | 0.01 ng/L | mdpi.comresearchgate.netdeswater.com |

Cloud-Point Extraction

Cloud-Point Extraction (CPE) has emerged as an effective preconcentration technique for determining trace levels of beryllium. This method is based on the principle that non-ionic or mixed-micellar surfactant solutions, when heated above a specific temperature known as the cloud-point temperature, separate into a small, surfactant-rich phase and a larger, depleted aqueous phase. researchgate.net By forming a complex with a suitable chelating agent, beryllium ions can be made hydrophobic and subsequently extracted into the surfactant-rich phase, achieving significant preconcentration. researchgate.netnih.gov

Research has demonstrated the utility of CPE for beryllium analysis in various water samples. A common approach involves the use of the non-ionic surfactant Triton X-114. nih.govrsc.org In one method, beryllium is complexed with Chrome Azurol S (CAS) in an acetate (B1210297) buffer. The resulting complex is then extracted using a mixed-micelle system of Triton X-114 and the cationic surfactant cetylpyridinium chloride (CPC). nih.gov Optimal conditions for this extraction were systematically evaluated to maximize recovery and sensitivity. nih.gov Another study utilized cupferron (B1669334) as the chelating agent with Triton X-114 for the simultaneous preconcentration of beryllium and chromium prior to analysis by electrothermal atomic absorption spectrometry (ETAAS). rsc.org

The efficiency of the CPE process is influenced by several key parameters, including the pH of the solution, the concentrations of the surfactant and chelating agent, and the equilibration temperature and time. nih.govrsc.orgjocpr.com Optimization of these factors is crucial for achieving high preconcentration factors and low detection limits. nih.gov For instance, a method using a mixed micelle of CPC and Triton X-114 with Chrome Azurol S achieved a detection limit of 0.05 ng mL⁻¹ and a preconcentration factor of 50. nih.gov

Table 1: Research Findings on Cloud-Point Extraction of Beryllium

Chelating Agent Surfactant System Optimized pH Detection Limit (LOD) Preconcentration Factor Reference
Chrome Azurol S (CAS) Triton X-114 & Cetylpyridinium Chloride (CPC) 9.5 0.05 ng mL⁻¹ 50 nih.gov
Cupferron Triton X-114 ~6.0 0.33 pg (absolute) 20 rsc.org
1,8-dihydroxyanthrone Triton X-114 & Cetylpyridinium Chloride (CPC) 9.5 Not Specified Not Specified jocpr.com
Acetylacetone Not Specified Not Specified Not Specified Not Specified mdpi.com

Sorption-based Methods (e.g., using iron hydroxide-impregnated fibers)

Sorption-based methods provide a robust approach for the preconcentration and recovery of beryllium from aqueous matrices, particularly large-volume samples like seawater. mdpi.commdpi.com A prominent example involves the use of sorbents created by impregnating polyacrylonitrile (B21495) (PAN) fibers with iron (III) hydroxide (B78521) (Fe(OH)₃). mdpi.compsecommunity.org These composite materials exhibit a high affinity for beryllium ions, enabling their efficient removal from solution. mdpi.com

The preparation method of the Fe(OH)₃-impregnated fibers significantly influences their sorption characteristics. mdpi.comresearchgate.net Methods investigated include the precipitation of iron hydroxide onto pre-hydrolyzed or non-hydrolyzed PAN fibers using ammonia (B1221849), as well as the use of sodium ferrate (Na₂FeO₄) as the iron source. mdpi.commdpi.com Studies comparing these sorbents have analyzed their physicochemical regularities, including sorption kinetics and isotherms, to determine optimal preparation conditions. mdpi.com

Kinetic studies show that the sorption process is often well-described by pseudo-second-order models, suggesting that the rate-limiting step is the ion exchange reaction itself. mdpi.comnih.gov Sorption equilibrium is typically reached within 40-48 hours for most of these materials. nih.gov The sorption behavior can be modeled using Langmuir and Freundlich isotherms, which provide insights into the maximum sorption capacity and the nature of the sorption process. mdpi.comnih.gov Research has shown that fibers prepared using sodium ferrate (Fe-SF) or a "classical" hydrolysis method (Fe-H) demonstrate some of the highest sorption characteristics for beryllium. mdpi.comresearchgate.net

Table 2: Performance of Iron Hydroxide-Based Sorbents for Beryllium Recovery

Sorbent Type Preparation Method Equilibrium Time Sorption Capacity (q) Distribution Coefficient (K_d) Reference
Fe-H Pre-hydrolyzed PAN, Fe(OH)₃ precipitation with ammonia 10 min High Not Specified nih.gov
Fe-SF PAN treated with ready-made Sodium Ferrate (Na₂FeO₄) 40-48 hrs High (1.1 ± 0.1)×10³ mL/g mdpi.comnih.gov
Fe-EGSF PAN treated with electrochemically generated Na₂FeO₄ 40-48 hrs Moderate Not Specified mdpi.com
Fe-NH Non-hydrolyzed PAN, Fe(OH)₃ precipitation with ammonia 40-48 hrs Lower Not Specified mdpi.com

Chromatographic Techniques (e.g., Gas Chromatography for chelated beryllium species)

Gas chromatography (GC) is a highly sensitive and specific technique for the determination of beryllium, particularly at ultratrace levels in environmental and biological samples. nih.govinchem.org Because beryllium hydroxide and its salts are not volatile, a derivatization step is required to convert beryllium into a volatile and thermally stable compound suitable for GC analysis. nih.govillinois.edu This is typically achieved by chelation with a fluorinated β-diketone, most commonly trifluoroacetylacetone (TFA). nih.govdtic.milrsc.org

The resulting beryllium-TFA chelate, Be(TFA)₂, is highly volatile and can be readily separated and quantified using a gas chromatograph, often equipped with a highly sensitive electron-capture detector (ECD). dtic.milrsc.org This detector offers exceptional sensitivity for the electronegative chelate, allowing for detection limits in the picogram to nanogram range. dtic.milrsc.org The method has been successfully applied to a variety of complex matrices, including biological tissues, urine, and whole blood. dtic.milrsc.org

Research has validated the GC method by comparing its results with those from radiometric analyses in in-vivo studies, confirming its accuracy for quantitative analysis. dtic.mil The procedure typically involves solvent extraction of the chelate from an aqueous sample into an organic solvent like benzene (B151609) or hexane, followed by direct injection of the organic phase into the GC system. dtic.milrsc.org The combination of chelation and GC-ECD provides a rapid, reliable, and ultrasensitive analytical technique for beryllium quantification. dtic.milrsc.org

Table 3: Gas Chromatography Methods for Beryllium Analysis

Chelating Agent Detector Sample Matrix Reported Detection Limit Reference
Trifluoroacetylacetone (TFA) Electron-Capture Detector (ECD) Rat Tissues, Whole Blood 10 ng/g dtic.mil
Trifluoroacetylacetone (TFA) Electron-Capture Detector (ECD) Human and Rat Urine 1 ng/mL rsc.org
Trifluoroacetylacetone (TFA) Electron-Capture Detector (ECD) General Biological/Environmental 0.04 pg/sample inchem.org
Hexafluoroacetylacetone (HFA) Electron-Capture Detector (ECD) Aqueous Solutions 0.01 pg/L (in organic phase) illinois.edu

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques used to characterize the thermal stability and phase transitions of materials. researchgate.netlibretexts.orgnih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a controlled temperature program. researchgate.netchembam.com

When applied to this compound, TGA is primarily used to study its thermal decomposition. This compound loses water upon heating and converts to beryllium oxide (BeO). TGA curves for Be(OH)₂ show a continuous loss of mass that completes at a high temperature. Research indicates that the conversion of this compound to beryllium oxide occurs at approximately 900 °C. This high decomposition temperature is a key characteristic of the compound. In contrast, other beryllium precipitates, such as ammonium beryllium phosphate, decompose at lower temperatures, a factor that can be relevant in analytical gravimetric procedures.

DSC analysis complements TGA by providing information on the energetics of phase transitions. mst.or.jpmsesupplies.com For this compound, DSC can detect endothermic events associated with dehydration and decomposition. The DSC curve would show peaks corresponding to the energy absorbed during the removal of water molecules and the ultimate transformation to the oxide structure. The combination of TGA and DSC allows for a comprehensive understanding of the thermal behavior of this compound, including decomposition temperatures, associated mass loss, and the enthalpy of the decomposition reactions.

Table 4: Thermal Decomposition Data for Beryllium Compounds

Compound Technique Key Thermal Event Temperature Range (°C) Product Reference
This compound (Be(OH)₂) TGA Decomposition (Dehydration) Ends at ~900 °C Beryllium Oxide (BeO)
Ammonium Beryllium Phosphate (Be(NH₄)PO₄·6H₂O) TGA Decomposition (Loss of H₂O and NH₃) Continuous loss up to 600 °C Beryllium Pyrophosphate (Be₂P₂O₇)
Beryllium Oxide Precursor (from two-step spin-coating) TGA Major Weight Loss (Decomposition) ~100-400 °C Beryllium Oxide (BeO) researchgate.net

X-ray Diffraction (XRD) for Phase Identification and Structural Characterization

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the phase identification and structural characterization of crystalline materials. ucmerced.edumdpi.com The method relies on the principle that a crystalline substance, when irradiated with X-rays, will diffract the rays in specific directions, producing a unique diffraction pattern that serves as a "fingerprint" for that material. ucmerced.edu

This compound is known to exist in at least three forms: a gelatinous, amorphous form and two crystalline polymorphs, the metastable alpha-form (α-Be(OH)₂) and the stable, orthorhombic beta-form (β-Be(OH)₂). researchgate.net XRD is the primary technique used to distinguish between these phases. The amorphous form produces a broad, diffuse scattering pattern, whereas the crystalline α and β forms yield sharp, well-defined diffraction peaks at characteristic angles. mdpi.com

The identification of a specific this compound phase is achieved by comparing its experimental XRD pattern to standard patterns stored in databases like the Joint Committee on Powder Diffraction Standards (JCPDS), now maintained by the International Centre for Diffraction Data (ICDD). ucmerced.eduresearchgate.net For example, after precipitating this compound from a solution and calcining it, XRD can be used to confirm its conversion to beryllium oxide (BeO), which has its own distinct diffraction pattern (e.g., Bromellite, JCPDS file no. 04-0843). researchgate.net By analyzing the positions and intensities of the diffraction peaks, one can determine the precise crystalline phase present, assess sample purity, and derive information about lattice parameters and crystallite size. mdpi.com

Nuclear Magnetic Resonance (NMR) Studies (e.g., ⁹Be-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing the ⁹Be isotope, is a powerful tool for investigating the coordination chemistry of beryllium in solution. huji.ac.iluni-due.de Since ⁹Be has a natural abundance of 100% and a nuclear spin of 3/2, it is an NMR-active nucleus. huji.ac.ilnorthwestern.edu ⁹Be-NMR spectroscopy provides detailed information about the local electronic environment and coordination number of the beryllium atom. huji.ac.il

The chemical shift (δ) in a ⁹Be-NMR spectrum is highly indicative of the coordination geometry of the beryllium center. huji.ac.il Different coordination numbers (e.g., two, three, four-coordinate) give rise to signals in distinct chemical shift ranges. huji.ac.ilresearchgate.net Tetrahedrally coordinated beryllium complexes, which are common, typically resonate in a specific range. huji.ac.iluni-due.de For instance, the reference compound, an aqueous solution of beryllium sulfate (B86663), contains the tetra-aqua complex [Be(H₂O)₄]²⁺ and is set to 0 ppm. huji.ac.il

Studies on this compound complexes, such as trimeric scorpionate complexes, have used variable-temperature ⁹Be-NMR to probe dynamic structures in solution. uni-due.de Changes in the chemical shift with temperature can reveal information about exchange processes or shifts in coordination equilibria. uni-due.de Although ⁹Be is a quadrupolar nucleus, which can lead to broad lines, small and symmetric complexes can yield relatively sharp signals. huji.ac.il The line width of the resonance also provides clues about the symmetry of the beryllium environment; highly symmetric species like [Be(H₂O)₄]²⁺ exhibit narrow lines, while complexes with reduced symmetry show broader signals. huji.ac.ilresearchgate.net

Table 5: Representative ⁹Be-NMR Chemical Shifts for Beryllium Species

Beryllium Species/Complex Coordination Environment Solvent Chemical Shift (δ, ppm) Linewidth (ω₁/₂) Reference
[Be(D₂O)₄]SO₄ Tetrahedral (4-coordinate) D₂O 0 7 Hz huji.ac.il
[Be₃(μ-OH)₃(Tp)₃] Tetrahedral (4-coordinate) Toluene 3.02 Not Specified uni-due.de
[Be₃(μ-OH)₃(Tp)₃] (at +80 °C) Tetrahedral (4-coordinate) Toluene 4.29 Not Specified uni-due.de
[(CAACNH)₂Be(N₃)₂] Tetrahedral (4-coordinate) C₆D₆ 0.88 Not Specified researchgate.net
[(py)₂Be(HNMes)₂] Tetrahedral (4-coordinate) Pyridine 5.3 5.6 Hz researchgate.net

Theoretical and Computational Chemistry Studies of Beryllium Hydroxide

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a key tool in computational chemistry for predicting molecular geometries, energies, and reactivity. aip.orgacs.org While specific DFT studies focusing exclusively on the electronic structure of solid crystalline α-Be(OH)₂ are not extensively detailed in the available literature, the principles have been widely applied to related systems, such as other metal hydroxides and aqueous beryllium-hydroxyl complexes. osti.govresearchgate.net

DFT calculations on transition metal hydroxides, like β-Ni(OH)₂, have been used to understand magnetic ordering and structural behavior, revealing details about covalent bonding between oxygen and hydrogen and the hybridization between metal 3d and oxygen 2p orbitals. osti.gov Such studies provide a framework for how DFT can elucidate the nature of bonding in beryllium hydroxide (B78521).

The reactivity of beryllium hydroxide is intrinsically linked to the hydrolysis of the beryllium ion (Be²⁺) in water. Car-Parrinello molecular dynamics (CPMD), a method that combines DFT with molecular dynamics, has been employed to study the deprotonation of the tetraaquaberyllium cation, [Be(H₂O)₄]²⁺. wikipedia.orgwaikato.ac.nzgithub.comresearchgate.net These simulations provide detailed insights into the ligand-substitution reactions and the energetics of forming Be-OH bonds. waikato.ac.nz For instance, CPMD simulations have been used to calculate the free energy of deprotonation of [Be(H₂O)₄]²⁺, a critical step in the formation of this compound species. acs.org The results from these simulations are in good agreement with experimental data, validating the use of DFT-based methods for studying the reactivity of aqueous beryllium. acs.org

Furthermore, quantum chemical calculations on trimeric this compound scorpionate complexes, [Be₃(μ-OH)₃(Tp)₃], have determined the interaction energies and optimized geometries, showing a stable six-membered Be₃O₃ ring as the central structural unit. uni-due.de These studies demonstrate the capability of computational methods to accurately model the structure and stability of complex beryllium-hydroxyl species.

Molecular Dynamics Simulations of Aqueous Beryllium(II) Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For aqueous beryllium(II) systems, MD simulations provide a molecular-level understanding of the ion's behavior in solution, which is critical for understanding the formation, structure, and properties of this compound. researchgate.net

Due to its small size and high charge density, the Be²⁺ ion strongly polarizes surrounding water molecules, leading to a well-defined hydration structure. researchgate.netoup.com MD simulations have consistently shown that the Be²⁺ ion in aqueous solution has a distinct and stable first hydration shell. waikato.ac.nz Key findings from these simulations include:

Coordination Number: The first solvation shell of the Be²⁺ ion is tightly bound and tetrahedrally coordinated, containing exactly four water molecules. waikato.ac.nzresearchgate.net

Structure: The [Be(H₂O)₄]²⁺ complex forms a very stable entity. researchgate.net This tetrahedral geometry is a preferential coordination for beryllium. researchgate.net

Hydration Shell Distances: Ab initio MD simulations calculate the average Be-O distance in the first hydration sphere to be approximately 1.64-1.66 Å. waikato.ac.nz

Second Hydration Shell: Beyond the primary shell, a second, more loosely organized hydration shell exists, containing between 9 and 11 water molecules. waikato.ac.nz

The strong interaction between Be²⁺ and water leads to significant hydrolysis, a reaction where water molecules are split. researchgate.netoup.com This process is the first step towards the precipitation of Be(OH)₂. MD simulations, particularly ab initio methods like CPMD, are crucial for studying these hydrolysis reactions explicitly. waikato.ac.nz They can model the deprotonation of coordinated water molecules to form hydroxyl species such as [Be(OH)(H₂O)₃]⁺ and subsequently the neutral, soluble Be(OH)₂(aq). waikato.ac.nzresearchgate.net

Recent MD calculations have also been used to investigate the aqueous speciation of beryllium in complex solutions, such as those containing high concentrations of CaCl₂. These simulations help to identify and characterize ternary complexes, for example, supporting the existence of Ca₂[Be(OH)₄]²⁺ in alkaline environments.

Table 1: Structural Properties of Hydrated Beryllium Ion from Molecular Dynamics Simulations

Property Value Source(s)
First Shell Coordination Number 4 waikato.ac.nzresearchgate.net
First Shell Geometry Tetrahedral researchgate.net
Average Be-O Distance (First Shell) 1.64-1.66 Å waikato.ac.nz
Second Shell Coordination Number 9-11 waikato.ac.nz

Thermodynamic Modeling of Aqueous Speciation and Solubility

Thermodynamic modeling is used to predict the chemical speciation of beryllium and the solubility of its solid phases, like this compound, under various geochemical conditions. These models are developed by combining experimental solubility data with theoretical frameworks, such as the Specific Ion Interaction Theory (SIT).

Numerous studies have investigated the solubility and hydrolysis of Be(II). The amphoteric nature of this compound is a key characteristic, with its solubility exhibiting a minimum at a near-neutral to moderately alkaline pH. Experimental work has established that α-Be(OH)₂(cr) is the solid phase that controls solubility in many systems.

Key findings from thermodynamic modeling of this compound solubility include:

Solubility Minimum: A distinct solubility minimum is observed at approximately pH 9.5, with a corresponding beryllium concentration of about 10⁻⁶.⁸ to 10⁻⁷ M.

Aqueous Species: In acidic conditions, cationic hydrolysis species such as BeOH⁺, Be₂(OH)³⁺, and Be₃(OH)₃³⁺ are formed. Around the solubility minimum, the neutral aqueous complex, Be(OH)₂(aq), is predominant. In strongly alkaline to hyperalkaline conditions (pH > 12), anionic species like Be(OH)₃⁻ and [Be(OH)₄]²⁻ become the dominant forms.

Solubility Constant: By analyzing solubility data in acidic conditions, the solubility constant (log *K°s,0) for the reaction α-Be(OH)₂(cr) + 2H⁺ ⇌ Be²⁺ + 2H₂O has been determined.

Influence of Other Ions: The presence of other ions in solution can significantly affect beryllium speciation. For example, in concentrated CaCl₂ solutions, thermodynamic modeling combined with MD simulations supports the formation of a ternary aqueous complex, Ca₂[Be(OH)₄]²⁺, which increases beryllium solubility in hyperalkaline conditions.

Comprehensive thermodynamic models have been developed for the Be²⁺–Na⁺–K⁺–Ca²⁺–H⁺–Cl⁻–OH⁻–H₂O(l) system. These models are robust tools for accurately predicting beryllium solubility and speciation in diverse environments, which is particularly important for applications such as the safety assessment of nuclear waste repositories containing beryllium.

Table 2: Key Aqueous Beryllium Species at Different pH Ranges based on Thermodynamic Modeling

pH Range Predominant Aqueous Beryllium Species Source(s)
Acidic (pH < 5.5) Be²⁺, BeOH⁺, Be₂(OH)³⁺, Be₃(OH)₃³⁺ researchgate.net
Near-Neutral (pH ~5.5-11) Be(OH)₂(aq)
Alkaline (pH > 11) Be(OH)₃⁻
Hyperalkaline (pH > 13) [Be(OH)₄]²⁻

Applications in Advanced Materials Science and Catalysis

Precursor Material in Beryllium Metal Production

Beryllium hydroxide (B78521) is the fundamental starting material for the production of beryllium metal. nih.govepa.gov The industrial extraction of beryllium from its primary ores, beryl (B75158) and bertrandite, results in the formation of beryllium hydroxide as a key intermediate product. wikipedia.orgecoinvent.org This hydroxide is then processed further to yield pure beryllium metal. ontosight.aiechemi.com

The typical production pathway involves converting the this compound into other beryllium compounds, such as beryllium fluoride (B91410) (BeF₂), which are then reduced to metallic beryllium. nih.govepa.gov For instance, the this compound can be converted to beryllium fluoride, which is then catalytically reduced with magnesium at high temperatures to form beryllium metal pebbles. nih.govsamaterials.com This process underscores the essential role of this compound as the foundational material from which high-purity beryllium metal is derived for its specialized applications in industries like aerospace, defense, and telecommunications. echemi.comdataintelo.com

Intermediate in Beryllium Oxide (BeO) Synthesis

This compound is a direct precursor in the manufacturing of beryllium oxide (BeO), also known as beryllia. nih.govechemi.comnih.gov The conversion is achieved through a thermal decomposition process called calcination. wikipedia.orgatamanchemicals.com When this compound is heated, it dehydrates to form beryllium oxide and water vapor. wikipedia.orgwikipedia.org

Chemical Reaction of Be(OH)₂ to BeO: Be(OH)₂ → BeO + H₂O wikipedia.orgwikipedia.org

This process can be performed directly by calcining purified this compound. nih.govatamanchemicals.com Alternatively, the this compound is first converted into high-purity beryllium sulfate (B86663) tetrahydrate, which is then calcined at carefully controlled temperatures, typically between 1150 and 1450 °C. nih.govatamanchemicals.com The specific calcination temperature is selected to produce BeO powders with the desired properties required by ceramic fabricators. nih.govatamanchemicals.com The resulting beryllium oxide is a white powder, which can be amorphous or crystalline depending on the production conditions. wikipedia.orgsamaterials.com

Beryllium oxide derived from this compound is a premier material for high-performance ceramics due to its unique combination of properties. preciseceramic.com Sintered beryllium oxide is a very stable ceramic, making it suitable for applications requiring high-temperature stability and corrosion resistance. nih.govwikipedia.org

Key properties of BeO ceramics include an extremely high melting point, high thermal conductivity, low thermal expansion, and high electrical resistance. nih.gov Its thermal conductivity is higher than any other non-metal except diamond and surpasses that of most metals. wikipedia.org This makes BeO ceramics invaluable for producing or protecting materials used in high-temperature, corrosive environments. nih.gov Applications include high-technology ceramics, electronic heat sinks, electrical insulators, microwave oven components, gyroscopes, and rocket nozzles. atamanchemicals.com

Key Properties of Beryllium Oxide (BeO) for Ceramics
PropertyValueSignificance in Ceramics
Melting Point2,578 °CEnables use in high-temperature refractory applications. wikipedia.org
Thermal Conductivity~300 W/(m·K)Provides exceptional heat dissipation, crucial for thermal management. pmarketresearch.com
Electrical Resistivity>1014 Ω·cmMakes it an excellent electrical insulator for electronic components. gnaxel.ru
Density3.01 g/cm³Offers a lightweight yet strong material for aerospace and military uses. wikipedia.orgpreciseceramic.com

The exceptionally high thermal conductivity of beryllium oxide makes it a valuable component in thermal interface materials (TIMs). wikipedia.orgnanorh.com TIMs are used to enhance heat transfer between electronic components, such as microprocessors and heat sinks. nanorh.com BeO is used as a filler in materials like thermal grease to improve their heat transfer efficiency. wikipedia.orgatamanchemicals.com By effectively dissipating heat, BeO helps to improve the performance and extend the lifespan of electronic devices. nanorh.com Some high-power semiconductor devices use a BeO ceramic layer between the silicon chip and the metal mounting base to achieve lower thermal resistance compared to constructions using aluminum oxide. atamanchemicals.com

Beryllium oxide, synthesized from this compound, possesses favorable optical properties that allow for its use in specialized optical components. nanorh.com It has excellent optical transparency in the infrared spectrum, which, combined with its high thermal conductivity, makes it suitable for manufacturing optical windows and lenses for high-power applications. nanorh.com Additionally, BeO is used as a transparent protective over-coating on aluminized telescope mirrors. wikipedia.orgatamanchemicals.com

In the realm of nanotechnology, beryllium oxide nanoparticles synthesized from this compound precursors exhibit properties that make them suitable for advanced applications. nanorh.com These nanoparticles can be produced through methods such as the polyacrylamide gel route or sol-gel processes. chalcogen.roresearchgate.net

Catalyst Supports: BeO nanoparticles have been investigated for their catalytic properties. nanorh.com Their high surface area and thermal stability make them effective as supports for catalysts in various chemical reactions, potentially enhancing reaction rates and selectivity. nanorh.com

Nanocomposite Materials: Beryllium oxide nanoparticles serve as reinforcing agents in nanocomposite materials. nanorh.com When incorporated into polymers, metals, or other ceramics, they can significantly improve the material's mechanical, thermal, and electrical properties. nanorh.com For example, reinforcing materials with "whiskers" of beryllium oxide can substantially increase their strength and heat resistance. gnaxel.ru

Integration in Optical Component Fabrication

Role in Beryllium Alloy Production

This compound is a crucial raw material for the production of beryllium alloys. nih.govontosight.aidataintelo.com A significant portion of industrially produced this compound is used to create master alloys, particularly beryllium-copper alloys. usgs.gov These alloys are valued for their combination of high strength, non-sparking qualities, and excellent thermal and electrical conductivity. ontosight.aisamaterials.com The production process involves converting this compound into a form that can be introduced into the alloy melt. nih.gov These high-performance alloys are indispensable in the electronics, aerospace, and defense industries for components like electrical connectors, springs, and specialized tools. ontosight.aisamaterials.comdataintelo.com

Catalytic Applications and Mechanisms

This compound, Be(OH)₂, serves primarily as a precursor in the creation of catalytically active materials rather than as a direct catalyst in large-scale industrial processes. Its utility in catalysis is mainly linked to its thermal decomposition to beryllium oxide (BeO), a compound with notable catalytic and support properties.

The hydroxide ion (OH⁻) itself can function as a base catalyst in various organic reactions. byjus.comwikipedia.org This catalytic action involves the abstraction of a proton from weak acids, such as certain carbon acids, alcohols, and phenols, creating an intermediate that subsequently participates in the desired reaction. byjus.comwikipedia.org While this is a general property of hydroxides, specific applications using this compound directly as a base catalyst are not widely documented in industrial practice.

The more significant role of this compound is in the synthesis of complex catalysts. For instance, it is a key ingredient in preparing silver-beryllium oxide catalysts used for the oxidation of ethylene (B1197577) to ethylene oxide. google.com In this process, a reducible oxygen-containing compound of beryllium, derived from the hydroxide, is co-precipitated with a silver compound. google.com This mixture is then applied to a carrier and reduced to create the active catalytic material, which consists of metallic silver and beryllium oxide. google.com

Furthermore, this compound is used to create mixed metal hydroxide (MMH) precursors for catalysts. nih.gov By adding a metal hydroxide precursor like Be(OH)₂ to a solution containing a support precursor, a core-shell structure can be formed through ion exchange. nih.gov Subsequent calcination and reduction of this MMH material can yield highly dispersed metal nanoparticles on an oxide support, which is a desirable structure for many catalytic applications. nih.gov Layered double hydroxides, which can be synthesized from materials including hydroxides, are also used as catalyst precursors, valued for producing mixed metal oxides with high specific surface area and stability upon calcination. e3s-conferences.org

In the context of fuel cells, some market analyses suggest a role for this compound as a catalyst. businessresearchinsights.com However, the more established application of hydroxides in fuel cells, particularly alkaline fuel cells (AFCs), is as an electrolyte, such as potassium hydroxide. energy.govstudentenergy.orgsi.edu The catalyst in such cells is typically a non-precious metal. energy.gov Molten hydroxides have also been explored as electrolytes in high-temperature fuel cells, including direct carbon fuel cells (DCFCs), due to their low melting points and high conductivity. frontiersin.org

Nuclear Applications

This compound is a critical raw material in the nuclear industry, not for its direct use in reactors, but as the indispensable precursor for producing high-purity beryllium oxide (BeO). nih.govnmlindia.org Beryllium oxide, also known as beryllia, is highly valued in nuclear engineering as a superior neutron moderator and reflector. gnaxel.ruiaea.org

The conversion of this compound to nuclear-grade beryllium oxide is achieved through a controlled thermal decomposition process called calcination. gnaxel.ruatamanchemicals.comwikipedia.org During this process, this compound is heated to high temperatures, causing it to dehydrate and form beryllium oxide powder. atamanchemicals.comwikipedia.orgChemical Reaction: Be(OH)₂ → BeO + H₂O atamanchemicals.comwikipedia.org

The properties of the final BeO powder, such as crystal size and purity, are carefully controlled by adjusting the calcination temperatures, which can range from 1100°C to 1450°C. nih.govgoogle.com This powder is then sintered to form dense ceramic components for use in reactors. gnaxel.ru

Beryllium oxide's effectiveness in nuclear applications stems from several key properties of the beryllium atom:

Low Atomic Mass: Beryllium is one of the lightest metals, which allows for efficient energy transfer when high-energy (fast) neutrons collide with its nucleus, thus slowing them down (moderation).

High Neutron Scattering Cross-Section: It has a high probability of scattering neutrons without absorbing them.

Low Neutron Absorption Cross-Section: It does not readily capture neutrons, ensuring that more neutrons are available to sustain the fission chain reaction. acs.org

(n, 2n) Reaction: When a beryllium nucleus is struck by a sufficiently high-energy neutron, it can emit two neutrons, contributing to neutron multiplication and improving reactor efficiency. google.com

These nuclear characteristics make BeO an excellent material for reflecting neutrons that would otherwise escape the reactor core back into the fission zone, thereby increasing the reactor's efficiency and allowing for a more compact design. iaea.orgnih.gov It has been proposed for use in various reactor designs, including high-temperature gas-cooled reactors and space-based nuclear reactors. iaea.orgwikipedia.org

Use in Refractory Materials

The primary role of this compound in the field of refractory materials is as the starting chemical for the production of high-performance beryllium oxide (BeO) ceramics. nih.govresearchgate.net Beryllia is a highly effective refractory material, prized for its exceptional stability at high temperatures and in corrosive environments. nih.govchemicalengineeringworld.com

The manufacturing process begins with the calcination of pure this compound. researchgate.net The hydroxide is heated to temperatures between 1200°C and 1800°C, decomposing it into beryllium oxide powder. researchgate.net The specific calcination temperature is chosen to control the desired crystal size of the resulting BeO powder. researchgate.net This powder can then be processed further, for example, by mixing it with a binder and dry-pressing it at high pressure, followed by firing at temperatures up to 1800°C to form a dense, vitreous ceramic product. researchgate.net

Beryllium oxide produced from this compound exhibits a unique combination of properties that make it an outstanding refractory material:

High Melting Point: BeO has a very high melting point of approximately 2,578°C (2851 K), allowing it to maintain structural integrity in extreme temperature applications. gnaxel.ruatamanchemicals.com

High Thermal Conductivity: Unusually for a ceramic, beryllia possesses thermal conductivity superior to most metals, which allows for excellent heat dissipation. nih.govgnaxel.ru This property gives it outstanding resistance to thermal shock. Current time information in West Sussex, GB.

Chemical Stability: It is one of the most chemically stable oxides, resisting attack from molten metals and carbon reduction at high temperatures. Current time information in West Sussex, GB.

High Electrical Resistance: Despite its high thermal conductivity, BeO is an excellent electrical insulator. nih.govgnaxel.ru

Due to these properties, beryllia refractories are used in specialized applications such as high-temperature crucibles for melting high-purity metals, thermocouple sheaths, and other components for high-temperature furnaces and electronic devices. nih.govchemicalengineeringworld.com

Environmental Geochemistry of Beryllium Hydroxide

Speciation and Transformation in Natural Waters

The speciation of beryllium in natural waters is complex and predominantly controlled by pH. In most natural waters, which typically have a pH between 6 and 8, the aqueous chemistry of beryllium is dominated by the formation of solid beryllium hydroxide (B78521), Be(OH)₂. upenn.edu This compound has a very low solubility, which limits the concentration of dissolved beryllium. upenn.edu

Under acidic conditions (pH < 6), the free beryllium ion, Be²⁺(aq), becomes the more dominant species. nsf.govnih.gov As pH increases, hydrolysis occurs, leading to the formation of various hydroxo complexes. The primary monomeric species formed is BeOH⁺. nsf.gov Further hydrolysis can lead to the formation of the neutral species Be(OH)₂(aq) and, at very high pH, the beryllate anion, [Be(OH)₄]²⁻. researchgate.net The aqueous chemistry is also characterized by the formation of polynuclear hydroxo-bridged species, most notably [Be₃(OH)₃(H₂O)₆]³⁺, especially in conditions where the beryllium concentration is high enough to support polymerization. nih.gov

The transformation of beryllium hydroxide is also significantly influenced by the presence of certain ligands in the water. Fluoride (B91410) (F⁻) and phosphonate (B1237965) ligands are particularly effective at competing with hydroxide ions (OH⁻) for coordination with the beryllium ion, even under conditions that would otherwise favor hydrolysis. nih.gov This complexation can increase the solubility and mobility of beryllium. In some natural waters, beryllium may exist as complexes with fluoride (e.g., BeF⁺, BeF₂), and to a lesser extent, sulfate (B86663) (BeSO₄). nsf.gov Dissolved organic carbon (DOC) can also form strong complexes with beryllium, influencing its speciation and transport. researchgate.net

Table 1: Dominant Aqueous Beryllium Species at Different pH Ranges

pH Range Dominant Beryllium Species
< 3 Be²⁺(aq) (Aqua-ion)
3 - 6 Be²⁺(aq), BeOH⁺
6 - 8 Solid Be(OH)₂
> 8 Be(OH)₂(aq), [Be(OH)₄]²⁻ (Beryllate)

This table provides a simplified overview; the exact distribution depends on beryllium concentration, temperature, and the presence of other ligands.

Precipitation and Dissolution Processes in Aquatic Systems

The precipitation and dissolution of this compound are fundamental processes controlling the concentration of dissolved beryllium in aquatic environments. These processes are highly sensitive to changes in water chemistry, particularly pH.

Precipitation: In most surface and groundwaters with pH values between 6.0 and 8.0, dissolved beryllium is expected to precipitate as the insoluble solid, this compound (Be(OH)₂), in the absence of strong complexing agents. researchgate.net The formation of Be(OH)₂ is a key factor in limiting beryllium's mobility in the environment. cdc.gov The precipitation reaction can be represented as:

Be²⁺(aq) + 2OH⁻(aq) ⇌ Be(OH)₂(s)

The tendency for this reaction to occur is quantified by the solubility product constant (Ksp). For this compound, the Ksp is exceptionally low, reported as 6.92 x 10⁻²². upenn.edufrontiersin.org This low value indicates that only very small concentrations of Be²⁺ and OH⁻ can coexist in solution before precipitation occurs. frontiersin.org this compound can exist in different forms, including a metastable gelatinous form and more stable crystalline forms (α-Be(OH)₂ and β-Be(OH)₂). upenn.edu

Dissolution: The dissolution of this compound is favored under acidic conditions. As the pH of the water decreases, the concentration of hydrogen ions (H⁺) increases, which react with the hydroxide ions, shifting the equilibrium towards the dissolution of Be(OH)₂ and the release of the soluble Be²⁺ ion. upenn.edu This process is significant in environments affected by acid rain or industrial discharges, which can lead to the mobilization of beryllium from soils and sediments. nih.gov

This compound is amphoteric, meaning it can also dissolve in strongly alkaline solutions (high pH). upenn.eduslideshare.net In the presence of excess hydroxide ions, it forms the soluble tetrahydroxoberyllate anion, [Be(OH)₄]²⁻. slideshare.net The reaction is:

Be(OH)₂(s) + 2OH⁻(aq) ⇌ [Be(OH)₄]²⁻(aq)

This behavior means that while beryllium mobility is minimal at neutral pH, it can increase in both highly acidic and highly alkaline environments.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula Be(OH)₂ cdc.gov
Molecular Weight 43.03 g/mol cdc.gov
Appearance White amorphous powder or crystals upenn.edu
Solubility Product (Ksp) 6.92 x 10⁻²² upenn.edufrontiersin.org
Solubility in Water Insoluble/Slightly Soluble upenn.edu
Solubility in Acids Soluble upenn.edu

Sorption and Transport Mechanisms in Environmental Matrices

The transport of this compound in the environment is largely restricted by its strong tendency to sorb onto solid particles within soil, sediment, and aquifer materials. This process significantly limits its mobility and bioavailability.

Sorption Mechanisms: Beryllium sorption onto environmental matrices is a complex process influenced by the chemical and physical properties of both the beryllium species and the solid surface. The primary mechanism is believed to be chemisorption, involving the formation of strong chemical bonds with surface functional groups. researchgate.net Key environmental matrices that effectively sorb beryllium include:

Clay Minerals: Clays (B1170129) and shales exhibit a high affinity for beryllium due to their large surface area and cation exchange capacity (CEC). nih.gov

Metal Oxyhydroxides: Iron (Fe) and aluminum (Al) oxyhydroxides are important scavengers of beryllium in soils and sediments. researchgate.net

Organic Matter: Soil organic matter can complex with beryllium through functional groups like carboxylic and phenolic acids, contributing to its retention. researchgate.net However, the role of dissolved organic carbon (DOC) is ambiguous; it can form soluble complexes that enhance beryllium mobility or act as a sorbent phase. nsf.govresearchgate.net

Factors Influencing Sorption and Transport: The extent of beryllium sorption and its subsequent transport are controlled by several interconnected factors:

pH: This is the most critical factor. Sorption of beryllium increases significantly with increasing pH. researchgate.netescholarship.org At pH values below 6, sorption processes at surface sites control the distribution between the solution and solid phases. cdc.gov Above pH 6, the concentration of dissolved beryllium is primarily controlled by the precipitation of Be(OH)₂. cdc.gov

Distribution Coefficient (Kd): The partitioning of beryllium between the solid and aqueous phases is described by the distribution coefficient (Kd). Beryllium generally has very high Kd values, indicating low mobility. cdc.gov For natural soils, Kd values have been reported to range from 7,990 to 139,250 L/kg, demonstrating strong retention. nih.govacs.org Acidic conditions, such as those from acid rain (pH < 4.5), can lead to lower Kd values and potential mobilization. acs.org

Competing Ions and Ligands: The presence of other cations can compete for sorption sites, while strong complexing ligands like fluoride can form soluble species that are less likely to sorb, thereby increasing beryllium's mobility in groundwater. researchgate.netumn.edu

Particle Size: Sorption tends to increase with decreasing grain size due to the corresponding increase in specific surface area. nsf.gov This means that fine-grained sediments like silts and clays are more effective at sequestering beryllium than coarser sands. nsf.gov

Due to this strong sorption to soil and sediment particles, beryllium is generally considered immobile in most environmental systems, with very little leaching into groundwater under normal pH conditions. cdc.govescholarship.org Transport primarily occurs through the movement of these particles via erosion and sediment transport in rivers.

Table 3: Beryllium Distribution Coefficients (Kd) in Different Soil Conditions

Leaching Solution (Condition) pH Kd Range for Natural Soil (L/kg) Implication for Mobility
Meteoric Water Equivalent Procedure (MWEP) ~5.7 139,250 Very Low
Synthetic Precipitation Leaching Procedure (SPLP) ~5.0 11,088 Low
Simulated Acid Rain Solution (SARS) 4.5 7,990 Increased potential for mobility
Toxicity Characteristic Leaching Procedure (TCLP) 4.93 5,635 Higher mobility due to organic acids

Data sourced from a study on beryllium desorption from contaminated soils. acs.org

Q & A

Q. How is the chemical formula of beryllium hydroxide determined using ionic charge balance principles?

this compound’s formula (Be(OH)₂) is derived from the ionic charges of Be²⁺ and OH⁻. Since beryllium has a +2 charge and hydroxide has a -1 charge, two hydroxide ions are required to balance the charge, resulting in Be(OH)₂. This principle is applied systematically in ionic nomenclature to avoid ambiguity in compound identification .

Q. What experimental methods confirm the amphoteric nature of this compound?

this compound’s amphoteric behavior (reacting with acids and bases) is demonstrated by:

  • Reaction with NaOH : Dissolves in aqueous sodium hydroxide to form sodium tetrahydroxyberyllate (Na₂[Be(OH)₄]).
  • Reaction with HCl : Dissolves in hydrochloric acid to form BeCl₂. These reactions are validated using titration and pH-dependent solubility studies under controlled laboratory conditions .

Q. What are the standard protocols for synthesizing high-purity this compound in laboratory settings?

A common method involves hydrolyzing beryllium salts (e.g., beryllium oxalate or basic acetate) in a neutral pH environment (6.5–9.5). For example:

  • Beryllium oxalate trihydrate : BeC₂O₄·3H₂O + 2MOH → Be(OH)₂ + 2M⁺ + C₂O₄²⁻ + 3H₂O (M = Na⁺/K⁺). Excess water and precise pH control ensure complete precipitation. The product is filtered, washed, and dried under inert conditions to avoid contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across different experimental conditions?

Solubility inconsistencies arise from variations in pH, temperature, and counterion interactions. To address this:

  • Use standardized buffers (pH 6.5–9.5) for precipitation studies.
  • Employ ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved Be²⁺.
  • Cross-reference data with thermodynamic models (e.g., Pitzer equations) to account for ionic strength effects .

Q. What advanced spectroscopic techniques are recommended for characterizing the structural properties of this compound?

  • X-ray diffraction (XRD) : Identifies crystallographic phases (e.g., behoite vs. clinobehoite).
  • Fourier-transform infrared spectroscopy (FTIR) : Detects O–H and Be–O bonding modes.
  • Solid-state nuclear magnetic resonance (NMR) : Probes local coordination environments of ⁹Be nuclei. These techniques require calibration with reference materials and validation against computational simulations (e.g., density functional theory) .

Q. What methodological considerations are critical when designing toxicokinetic studies involving this compound exposure?

  • Dosage control : Use nebulizers or inhalation chambers to simulate occupational exposure scenarios.
  • Biomarker selection : Monitor urinary beryllium levels or lymphocyte proliferation tests for sensitization.
  • Ethical compliance : Obtain institutional review board (IRB) approval and adhere to OSHA guidelines for handling toxic materials.
  • Data validation : Include positive controls (e.g., beryllium sulfate) and statistical power analysis to ensure reproducibility .

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